![molecular formula C9H9BrN2O B2526578 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine CAS No. 1935006-84-0](/img/structure/B2526578.png)

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

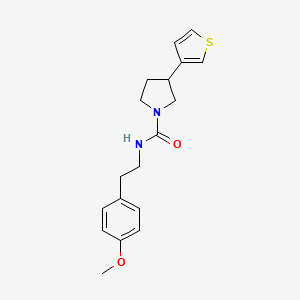

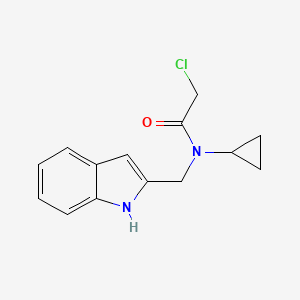

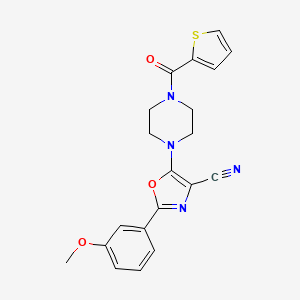

The compound 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism and can exist in different forms depending on the solvent's polarity . The presence of a bromine substituent on the benzene ring and dimethylamine attached to the isoxazole ring suggests potential for varied chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related heteroaromatic compounds has been explored in various studies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which indicates that brominated aromatic compounds can be used as precursors in the synthesis of nitrogen-containing heterocycles . Although the exact synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as antipyrine derivatives, has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are energetically significant. The presence of a bromine atom in the structure can lead to lone pair halogen-π interactions, which may also be relevant for the molecular structure of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives can involve tautomerism, as seen in 5-hydroxyisoxazoles, which exist in different forms depending on the solvent . The bromine substituent in the compound of interest may also participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions, as suggested by the reactivity of other brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and the nature of their substituents. For example, isoxazol-5-ones are acidic, comparable to carboxylic acids . The presence of a bromine atom and dimethylamine group in 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine would affect its polarity, solubility, and potential for forming hydrogen bonds or other non-covalent interactions, as observed in related compounds .

Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Potential

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives exhibit significant activity against infections and diseases. Notably, derivatives such as 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-prope n-1-amine have shown remarkable activity against Trypanosoma cruzi infection, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira, Castro, & Durán, 1998).

Metabolic Studies

Metabolic studies of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have revealed complex metabolic pathways in animal models. The formation of various metabolites suggests intricate biochemical processes, hinting at the potential metabolic pathways that 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives might undergo (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Carcinogenic Activity

Derivatives of related compounds have been studied for their carcinogenic potential. For example, derivatives of 7,12-dimethylbenz[a]anthracene with substitutions in the 'A' ring have shown varying levels of skin carcinogenic activity. This could provide a comparative framework for understanding the carcinogenic potential of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives (Lijinsky, Manning, & Andrews, 1983).

Neuropharmacology

Research on the N-methyl derivatives of certain serotonin agonists, like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), could provide insights into the neuropharmacological properties of similar compounds, including 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives. These studies focus on the affinity of these compounds for central serotonin receptors and their behavioral effects (Glennon, Titeler, Seggel, & Lyon, 1987).

Behavioral and Endocrine Research

The role of certain compounds in modulating behavioral and endocrine systems has been investigated, for example, in models of binge eating in rats. These studies explore the effects of compounds on orexin receptors and their potential in treating compulsive eating disorders (Piccoli et al., 2012).

Drug Delivery Systems

Innovative drug delivery systems, such as ionic liquid-based microemulsion formulations for dermal delivery, have been explored. These systems aim to enhance the solubility and permeability of drugs, improving their therapeutic efficacy. Such research can provide insights into novel delivery systems for 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives (Goindi, Arora, Kumar, & Puri, 2014).

Zukünftige Richtungen

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is the protein known as Tripartite Motif Containing 24 (TRIM24). TRIM24 is recognized as an epigenetic reader of acetylated Histone H3 Lysine 23 (H3K23ac) and is closely associated with the occurrence or development of several cancers .

Mode of Action

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine acts as an effective and selective inhibitor of the bromodomain of TRIM24 . By inhibiting the bromodomain, the compound disrupts the interaction between TRIM24 and acetylated H3K23, thereby altering the epigenetic regulation of gene expression.

Result of Action

The molecular and cellular effects of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine’s action primarily involve the disruption of cancer cell growth and proliferation. By inhibiting TRIM24, the compound can potentially suppress the growth of cancer cells and exhibit anti-cancer activity .

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDVFAYPXGHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)